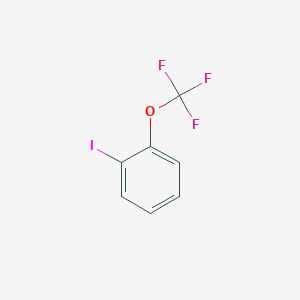

1-Iodo-2-(trifluoromethoxy)benzene

Overview

Description

1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9) is a halogenated aromatic compound with the molecular formula C₇H₄F₃IO and a molecular weight of 288.01 g/mol. It features an iodine atom at the ortho position relative to a trifluoromethoxy (-OCF₃) group on the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the high reactivity of the iodine substituent . Key physical properties include a boiling point of 164–165°C, a density of 1.916 g/cm³, and a flash point of 65°C (149°F) .

Preparation Methods

1-Iodo-2-(trifluoromethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(trifluoromethoxy)phenol with iodine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed coupling reactions, enabling biaryl synthesis and functional group interconversion:

Key Mechanistic Insight :

The trifluoromethoxy group stabilizes transition states via electron-withdrawing effects, enhancing oxidative addition rates in Pd-catalyzed systems .

Nucleophilic Substitution

The iodine atom undergoes displacement with diverse nucleophiles under optimized conditions:

Critical Observation :

Steric hindrance from the trifluoromethoxy group reduces reactivity compared to unsubstituted iodobenzenes, requiring elevated temperatures .

Radical-Mediated Reactions

Single-electron transfer processes enable unique transformations:

Mechanistic Pathway :

- tBuOK generates aryl radical intermediates via single-electron transfer

- Radical combination with arenes forms biaryl intermediates

- Oxidation yields final coupled products .

Functional Group Transformations

The trifluoromethoxy group remains inert under most conditions, allowing selective modifications:

Electrophilic Aromatic Substitution

Despite deactivation by the trifluoromethoxy group, directed metallation enables functionalization:

Limitation :

Direct electrophilic substitution (nitration, sulfonation) is not observed due to strong deactivation .

Critical Analysis of Reactivity Trends

- Electronic Effects :

- Steric Considerations :

- Solvent Dependency :

Scientific Research Applications

Pharmaceutical Applications

1-Iodo-2-(trifluoromethoxy)benzene is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its applications in pharmaceuticals include:

- Synthesis of Fluorinated Drugs : The compound is involved in the synthesis of fluorinated pharmaceuticals, where the trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates. This modification can lead to improved bioavailability and efficacy in therapeutic applications .

- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethoxy groups exhibit potential antimicrobial properties. Research into derivatives of this compound suggests possible antibacterial and antifungal activities, making it a candidate for further pharmacological exploration .

Agrochemical Applications

The compound is also significant in agrochemistry:

- Synthesis of Fluorinated Pesticides : this compound serves as a precursor for synthesizing fluorinated pesticides. The incorporation of fluorine atoms can enhance the potency and selectivity of these agrochemicals against pests while potentially reducing their environmental impact .

Chemical Synthesis Applications

In chemical synthesis, this compound acts as a versatile building block:

- Palladium-Catalyzed Reactions : This compound is employed in palladium-catalyzed direct arylation reactions, allowing for the formation of polyfluoroalkoxy-substituted aromatic compounds. The use of low catalyst loading (as low as 1 mol%) with inexpensive bases like potassium acetate has been reported to yield high conversions and selectivity .

- Synthesis of Trifluoromethoxy Compounds : It is crucial in synthesizing various trifluoromethoxy-substituted compounds, which are valuable in both academic research and industrial applications due to their unique chemical properties .

Interaction Studies

Research involving interaction studies highlights the reactivity of this compound with nucleophiles and electrophiles:

Mechanism of Action

The mechanism of action of 1-Iodo-2-(trifluoromethoxy)benzene largely depends on the context in which it is used. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions . In biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Iodo-4-(trifluoromethoxy)benzene (CAS 103962-05-6)

- Structure : Para-substituted iodine and trifluoromethoxy groups.

- Properties: Similar molecular weight (288.01 g/mol) but distinct reactivity due to reduced steric hindrance at the para position. Limited data on boiling point or density are available, but para-substitution typically lowers melting points compared to ortho isomers due to symmetry .

- Applications : Used in analogous coupling reactions but may exhibit different regioselectivity in electrophilic substitutions .

1-Iodo-3-(trifluoromethoxy)benzene (CAS 198206-33-6)

- Structure : Meta-substituted iodine and trifluoromethoxy groups.

Halogen-Substituted Analogues

1-Bromo-2-(trifluoromethoxy)benzene (CAS 64115-88-4)

- Structure : Bromine replaces iodine at the ortho position.

- Properties : Lower molecular weight (241.00 g/mol ) and reduced reactivity in coupling reactions compared to iodine derivatives. Bromine’s lower leaving-group ability limits its utility in metal-catalyzed transformations .

- Boiling Point : ~153–155°C (for para-bromo analogue) .

1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (CAS 845866-91-3)

- Structure : Additional chlorine substituent at the para position.

- Properties: Increased molecular weight (303.46 g/mol) and polarity due to dual halogens. Likely higher boiling point and density than monosubstituted analogues .

Functional Group Variants

1-(Difluoromethoxy)-2-iodobenzene (CAS 920981-12-0)

- Structure : Difluoromethoxy (-OCHF₂) replaces trifluoromethoxy.

- Properties : Lower molecular weight (270.02 g/mol ) and reduced electron-withdrawing effects compared to -OCF₃. This may enhance nucleophilic aromatic substitution (NAS) reactivity .

1-Iodo-2-nitro-4-(trifluoromethoxy)benzene (CAS 886762-35-2)

- Structure: Nitro (-NO₂) group added at the para position.

- Properties : Higher molecular weight (333.00 g/mol ), boiling point (285.6°C ), and density (2.0 g/cm³ ) due to nitro’s strong electron-withdrawing effects. The nitro group directs electrophiles to meta positions, altering reaction pathways .

Comparative Data Table

*Data inferred from para-bromo analogue .

Key Research Findings

- Reactivity Trends : Iodine’s superior leaving-group ability makes this compound more reactive in cross-coupling reactions than bromo or chloro analogues .

- Electronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to positions ortho/para to itself. Nitro substituents further enhance this deactivation .

- Steric Considerations : Ortho-substituted derivatives (e.g., this compound) face steric hindrance, reducing reaction rates in bulky catalytic systems compared to para isomers .

Biological Activity

1-Iodo-2-(trifluoromethoxy)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

This compound, with the chemical formula C8H5F3IO, features a trifluoromethoxy group that enhances its reactivity and biological profile. The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the iodo and trifluoromethoxy groups are introduced onto a benzene ring. Notably, the compound can serve as an intermediate in the synthesis of various biologically active derivatives .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in the context of drug development. Its derivatives have been studied for their potential as RXR (Retinoid X Receptor) agonists, which play a crucial role in regulating metabolic processes and cellular differentiation. RXR agonists are explored for their therapeutic potential in conditions such as diabetes and cancer .

Antimicrobial Activity

Studies have shown that compounds containing the trifluoromethoxy group often exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results that warrant further investigation .

Case Studies

- Antidiabetic Potential : In a study focusing on RXR agonists, derivatives of this compound were tested for their ability to improve insulin sensitivity in diabetic models. The results indicated a significant reduction in blood glucose levels, suggesting that these compounds could be beneficial in managing diabetes .

- Antitumor Activity : Another case study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. The findings revealed that certain analogs exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as anticancer agents .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 1-Iodo-2-(trifluoromethoxy)benzene?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile handling .

- Ventilation : Conduct reactions in glove boxes if toxic vapors (e.g., iodine byproducts) are generated .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to avoid photolytic or thermal degradation .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- Electrophilic Iodination : React 2-(trifluoromethoxy)benzene with iodine monochloride (ICl) in acetic acid at 60°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 9:1) .

- Cross-Coupling : Use Ullmann coupling of 2-iodophenol with trifluoromethylating agents (e.g., Me₃SiCF₃) in the presence of CuI/1,10-phenanthroline at 110°C .

- Yield Optimization : Purify via vacuum distillation (b.p. 164–165°C, d = 1.916 g/cm³) or column chromatography (silica gel, hexane/DCM gradient) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.5 ppm) and CF₃O-group coupling (¹⁹F NMR: δ -55 to -60 ppm) .

- GC-MS : Verify molecular ion peak at m/z 288.01 (C₇H₄F₃IO) and assess purity (>95%) .

- Elemental Analysis : Match experimental C/H/F/I ratios to theoretical values (C: 29.20%, H: 1.40%, F: 19.80%, I: 44.00%) .

Advanced Research Questions

Q. How does the reactivity of the iodine substituent in this compound compare to other halogens in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Iodine’s lower C–I bond dissociation energy (~234 kJ/mol) vs. C–Br (~276 kJ/mol) enables faster oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 60°C .

- Competitive Reactions : Bromo/chloro analogs require higher temperatures (80–100°C) or stronger bases (e.g., Cs₂CO₃). Monitor selectivity via HPLC .

Q. What strategies can mitigate competing side reactions when using this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Directing Groups : The electron-withdrawing CF₃O-group meta-directs nucleophiles (e.g., amines, alkoxides) to the para-iodo position. Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity .

- Additives : Add catalytic CuI to suppress ipso-substitution by stabilizing transition states .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without dehalogenation side reactions .

Q. How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Modeling : Optimize transition states at the M06-2X/def2-TZVP level to compare activation energies for meta vs. para attack. Visualize electrostatic potential maps to identify electron-deficient sites .

- MD Simulations : Simulate solvent effects (e.g., DCM vs. EtOH) on reaction pathways using GROMACS. Correlate with experimental yields from GC-MS .

Q. Data Contradiction Analysis

- Boiling Point Variability : Reported b.p. ranges (164–165°C vs. 149°F (65°C) ) may reflect measurement conditions (ambient pressure vs. vacuum). Replicate distillation under controlled pressure (e.g., 10 mmHg) to resolve discrepancies.

- Synthetic Yields : Cross-coupling yields vary (30–88% ) due to catalyst loading or substrate purity. Use high-purity CuI (99.99%) and degassed solvents to improve reproducibility.

Properties

IUPAC Name |

1-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBMJVZOZTVDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380455 | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-00-9 | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.